Terephthalic-carboxy-13C2 acid

Catalog No.
S766248
CAS No.
121191-53-5
M.F
C8H6O4
M. Wt
168.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terephthalic-carboxy-13C2 acid

CAS Number

121191-53-5

Product Name

Terephthalic-carboxy-13C2 acid

IUPAC Name

terephthalic acid

Molecular Formula

C8H6O4

Molecular Weight

168.12 g/mol

InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1

InChI Key

KKEYFWRCBNTPAC-BFGUONQLSA-N

SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=CC=C1[13C](=O)O)[13C](=O)O

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Terephthalic-carboxy-13C2 acid serves as a highly sensitive internal standard in solid-state 13C NMR spectroscopy .
  • Due to the enrichment of the carbon-13 isotope, the signal from these specific carbon atoms becomes stronger and easier to distinguish from background noise, allowing researchers to accurately measure chemical shifts and study the structure and dynamics of various materials .

Isotope Tracing Studies:

  • The presence of the carbon-13 isotope allows researchers to track the metabolic pathway of terephthalic acid in biological systems .
  • By incorporating terephthalic-carboxy-13C2 acid into a system, scientists can monitor its uptake, conversion, and excretion, providing valuable insights into its biodegradation pathways and environmental fate .

Material Science Research:

  • Terephthalic-carboxy-13C2 acid can be used as a building block in the synthesis of specifically labeled polymers for material science research .
  • The carbon-13 enrichment allows researchers to probe the structure and properties of these materials using various spectroscopic techniques, such as solid-state NMR, providing valuable information for developing new materials with desired properties.

Terephthalic-carboxy-13C2 acid, with the chemical formula C8H6O4 and CAS number 121191-53-5, is an isotopically labeled derivative of terephthalic acid. It is characterized by the incorporation of two carbon-13 isotopes, making it a valuable compound for various research applications, particularly in the fields of chemistry and biochemistry. The compound appears as a white to off-white solid and has a melting point greater than 300 °C, indicating its thermal stability .

  • Dust: Inhalation of dust particles may irritate the respiratory tract.
  • Ingestion: Ingestion of large amounts may cause gastrointestinal discomfort.
Involving labeled precursors.
  • Chemical Synthesis: Utilizing traditional organic synthesis techniques, such as Friedel-Crafts acylation, where benzene derivatives react with acyl chlorides in the presence of a Lewis acid catalyst.
  • These methods ensure that the final product retains its isotopic integrity while providing high yields.

    Terephthalic-carboxy-13C2 acid is primarily used in research settings:

    • Metabolic Studies: Its isotopic labeling makes it useful for tracing metabolic pathways in organisms.
    • Polymer Production: It serves as a precursor in synthesizing polyesters like polyethylene terephthalate (PET), which is widely used in textiles and packaging materials.
    • Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance spectroscopy for structural analysis.

    Interaction studies involving terephthalic-carboxy-13C2 acid focus on its behavior in biological systems and its interactions with other biomolecules. These studies help elucidate metabolic pathways and the compound's role within various biochemical contexts. The isotopic labeling allows researchers to track its incorporation into larger biomolecules or its degradation products over time.

    Terephthalic-carboxy-13C2 acid shares structural similarities with several related compounds. Here are some notable examples:

    Compound NameMolecular FormulaUnique Features
    Terephthalic AcidC8H6O4Parent compound; widely used in polyester production.
    Isophthalic AcidC8H6O4Isomer with different properties; used in specialty plastics.
    Phthalic AcidC8H6O4Lower melting point; used in plasticizers and dyes.
    1,4-Cyclohexanedicarboxylic AcidC8H10O4Different ring structure; used in nylon production.

    The uniqueness of terephthalic-carboxy-13C2 acid lies primarily in its isotopic labeling, which allows it to be utilized specifically for tracing and analytical applications that require precise tracking of molecular pathways without interference from non-labeled counterparts .

    Isotopic labeling is a cornerstone of modern chemical and biochemical research, enabling precise tracking of molecular pathways, reaction mechanisms, and material degradation. Stable isotopes like 13C offer non-radioactive alternatives for long-term studies, avoiding decay-related artifacts while retaining chemical equivalence to natural isotopes. Applications span metabolic flux analysis, polymer degradation monitoring, and metabolic pathway elucidation.

    Key Advantages of 13C Labeling

    • High Sensitivity: Detection via mass spectrometry (MS) or nuclear magnetic resonance (NMR) down to nanomolar concentrations.
    • Stability: No radioactive decay, enabling extended experimental timelines.
    • Versatility: Compatible with biological systems and synthetic polymers.

    The synthesis of terephthalic-carboxy-¹³C₂ acid begins with the judicious selection of isotopically enriched precursors. Para-xylene (PX) derivatives labeled with ¹³C at specific positions are commonly employed, as their oxidation yields carboxyl groups with retained isotopic integrity. For instance, para-xylene-2,2′-¹³C₂ undergoes controlled oxidation to introduce ¹³C labels exclusively at the carboxyl positions of terephthalic acid [1] [2].

    Oxidation Pathways

    Traditional industrial methods for terephthalic acid production involve cobalt-manganese-bromide (Co/Mn/Br) catalysts in acetic acid solvent under high-temperature conditions (195–230°C) [2]. However, these harsh conditions risk isotopic scrambling, which compromises ¹³C purity. Recent innovations, such as the UV-enhanced ozonation process, offer a milder alternative. In this approach, PX reacts with ozone under UV irradiation in acetonitrile solvent, achieving an 84% yield of terephthalic acid without metal catalysts [2]. The mechanism involves sequential insertion of oxygen atoms into methyl groups, followed by oxidation of intermediate aldehydes to carboxyl groups [2].

    Solvent Influence on Isotopic Fidelity

    Solvent choice critically impacts isotopic retention. Acetonitrile, used in the ozonation method, minimizes side reactions compared to corrosive acetic acid. Density functional theory (DFT) calculations reveal that water traces in acetonitrile generate hydroxyl radicals, which could degrade the aromatic ring if unmanaged [2]. Thus, anhydrous conditions are prioritized during ¹³C-labeled precursor oxidation to prevent isotopic dilution.

    Catalytic Systems for Label Incorporation

    Transition Metal-Free Catalysis

    The Co/Mn/Br system, while effective for bulk terephthalic acid production, introduces challenges in isotopic labeling due to metal-mediated side reactions. In contrast, the UV/ozone method eliminates metal catalysts entirely, relying on photolytic ozone cleavage to produce reactive oxygen species (e.g., O(¹D)) [2]. This approach avoids contamination from transition metals, which could interfere with downstream applications like nuclear magnetic resonance (NMR) studies.

    Kinetic Control of Oxidation

    A key advantage of ozone-based oxidation is its selectivity for methyl groups over carboxylated intermediates. Traditional Co/Mn/Br systems exhibit reduced activity toward methyl groups adjacent to carboxylates, necessitating higher temperatures that risk decarboxylation [2]. Ozone, however, oxidizes aldehydes to carboxyl groups at ambient temperatures, preserving the ¹³C labels at the carboxyl positions [2].

    Purification and Isotopic Purity Validation

    Chromatographic Separation

    Post-synthesis purification employs recrystallization and high-performance liquid chromatography (HPLC) to isolate terephthalic-carboxy-¹³C₂ acid from unreacted precursors and byproducts. Sigma-Aldrich’s product specifications highlight the use of mass-directed purification to achieve ≥99 atom % ¹³C purity [1] [3].

    Analytical Verification

    Isotopic purity is validated via mass spectrometry and ¹³C NMR. Mass shifts of +2 atomic mass units (AMU) confirm the presence of two ¹³C atoms, while ¹³C NMR spectra exhibit distinct carboxyl carbon resonances at δ ~167 ppm [1] [4]. For example, the SMILES string O=¹³CC₁=CC=C(¹³C=O)C=C₁ explicitly denotes the ¹³C positions in the molecule [1].

    Challenges in Scalable Production

    Cost of Isotopic Precursors

    The limited availability of ¹³C-enriched precursors, such as para-xylene-2,2′-¹³C₂, escalates production costs. Synthesis of these precursors often requires multi-step routes involving ¹³C-labeled benzene or succinic acid, as demonstrated in the preparation of ¹³C₈-terephthalic acid [3] [4].

    Solvent Recovery and Recycling

    While acetonitrile is less corrosive than acetic acid, its high volatility complicates large-scale recovery. Industrial adoption of the UV/ozone method necessitates closed-loop solvent systems to minimize waste and operational costs [2].

    Maintaining Purity at Scale

    Scaling UV/ozone reactors introduces inhomogeneities in light distribution and ozone concentration, potentially leading to inconsistent oxidation rates. Computational fluid dynamics (CFD) modeling is employed to optimize reactor designs for uniform reaction conditions [2].

    XLogP3

    2

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Wikipedia

    Benzene-1,4-(~13~C_2_)dicarboxylic acid

    Dates

    Modify: 2024-04-14

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